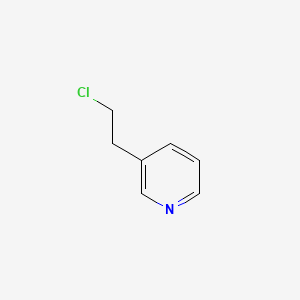

3-(2-Chloroethyl)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTABMURWRWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276769 | |

| Record name | 3-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39892-24-5 | |

| Record name | 3-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 2 Chloroethyl Pyridine

Nucleophilic Substitution Reactions of the 2-Chloroethyl Group

The 2-chloroethyl group attached to the pyridine (B92270) ring at the 3-position serves as a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (S_N2). This pathway is a cornerstone for the synthesis of a variety of 3-substituted pyridine derivatives.

The electrophilic carbon atom bonded to the chlorine is the primary site of attack for a wide range of nucleophiles. The reactivity profile is similar to other primary alkyl halides, though influenced by the electronic properties of the pyridine ring.

Amines : Primary and secondary amines react with 3-(2-chloroethyl)pyridine to yield the corresponding N-substituted 2-(pyridin-3-yl)ethanamines. These reactions typically proceed via a standard S_N2 mechanism, where the amine's lone pair of electrons displaces the chloride ion.

Thiols : Thiolate anions (RS⁻), generated from thiols in the presence of a base, are potent nucleophiles that readily react to form 3-(2-(alkylthio)ethyl)pyridines. The high nucleophilicity of sulfur-based reagents ensures efficient conversion. The (2-chloroethyl)amine moiety is known to form a reactive aziridinium electrophile in certain contexts, which then reacts with biological nucleophiles. acs.org

The table below summarizes typical nucleophilic substitution reactions involving the 2-chloroethyl group.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Amine | Piperidine | 3-(2-(Piperidin-1-yl)ethyl)pyridine | Tertiary Amine |

| Thiolate | Sodium Ethanethiolate | 3-(2-(Ethylthio)ethyl)pyridine | Thioether |

| Alkoxide | Sodium Methoxide | 3-(2-Methoxyethyl)pyridine | Ether |

| Cyanide | Sodium Cyanide | 3-(Pyridin-3-yl)propanenitrile | Nitrile |

The reaction with nucleophiles directly leads to a diverse array of 3-substituted pyridine derivatives, as outlined above. In addition to these intermolecular reactions, the formation of N-alkylpyridinium salts is a significant reaction pathway. nih.govgoogle.com This can occur through two distinct routes:

Intermolecular N-Alkylation : A molecule of this compound can be alkylated by another nucleophile, such as an alkyl halide, at the pyridine nitrogen. More commonly, the pyridine nitrogen of one molecule can attack the chloroethyl side chain of another, leading to dimerization or polymerization, although this is generally less controlled. The synthesis of N-alkylpyridinium salts is a versatile method for creating compounds with various applications. researchgate.net

Intramolecular Cyclization (Hypothetical) : While sterically strained and less common for a six-membered ring formation involving an ethyl bridge, an intramolecular reaction where the pyridine nitrogen attacks the terminal carbon of the chloroethyl group would lead to a bicyclic pyridinium salt. However, intermolecular reactions are generally favored. A more prominent pathway involves the reaction of the starting material with a separate alkylating agent to form a quaternary pyridinium salt. For instance, reacting a related pyridylethyl telluride compound with methyl iodide results in the formation of an N-methylpyridinium salt. researchgate.net

Regioselectivity concerns the preference of a reagent to react at one position over another. wikipedia.orgstudy.comquora.com For this compound, a key consideration is the competition between nucleophilic attack at the chloroethyl side chain (S_N2) and nucleophilic aromatic substitution (S_NAr) at the pyridine ring.

Several factors strongly favor substitution at the side chain:

Ring Position : Nucleophilic aromatic substitution on the pyridine ring occurs most readily at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.orgyoutube.com The 3-position, as in this compound, is the least reactive towards nucleophilic attack.

Substrate Type : The side chain is a primary alkyl halide, which is an excellent substrate for S_N2 reactions. In contrast, S_NAr requires harsh conditions unless the ring is activated by strong electron-withdrawing groups. The chloroethyl group is not a strong activating group for S_NAr.

Reaction Conditions : The choice of nucleophile and reaction conditions can tip the balance. Strong, non-bulky nucleophiles favor S_N2 reactions. The competition between substitution and elimination is another critical factor, primarily governed by the basicity of the nucleophile. bits-pilani.ac.in

Therefore, under typical nucleophilic substitution conditions, the reaction overwhelmingly occurs at the chloroethyl side chain rather than on the pyridine ring.

Elimination Reactions within Pyridyl Chloroethyl Systems

In the presence of a base, this compound can undergo an elimination reaction to form an alkene. This process competes with the nucleophilic substitution reactions discussed previously.

The primary elimination pathway for this compound is a β-elimination, which involves the removal of the chlorine atom from the α-carbon and a proton from the β-carbon (the carbon attached to the pyridine ring). This results in the formation of 3-vinylpyridine.

This transformation can proceed through two main mechanisms:

E2 (Bimolecular Elimination) : This is a concerted, one-step process where the base abstracts the β-proton simultaneously as the C-C double bond forms and the chloride leaving group departs. dalalinstitute.comlumenlearning.com This mechanism is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), which are poor nucleophiles and thus minimize the competing S_N2 reaction. uci.edu

E1 (Unimolecular Elimination) : This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a weak base to form the alkene. bits-pilani.ac.inlumenlearning.com This pathway is less likely for primary alkyl halides like this compound due to the instability of the primary carbocation that would need to form.

The predominant product of the β-elimination of this compound is 3-vinylpyridine.

The table below compares the conditions favoring substitution versus elimination for this compound.

| Reaction Type | Favored By | Reagent Example | Typical Product |

| S_N2 | Strong, non-bulky nucleophiles; weaker bases | Sodium Cyanide (NaCN) | 3-(Pyridin-3-yl)propanenitrile |

| E2 | Strong, bulky bases | Potassium tert-butoxide (t-BuOK) | 3-Vinylpyridine |

The coordination of a metal center to the nitrogen atom of the pyridine ring can significantly influence the reactivity of the chloroethyl side chain. When a Lewis acidic metal coordinates to the pyridine nitrogen, it withdraws electron density from the aromatic ring.

This electronic perturbation has a key consequence for β-elimination reactions:

Increased Acidity of β-Hydrogens : The electron-withdrawing effect of the coordinated metal complex increases the acidity of the protons on the β-carbon. This makes the β-proton more susceptible to abstraction by a base.

Promotion of Elimination : By facilitating the removal of the β-proton, metal coordination can lower the activation energy for the elimination process, thereby increasing the reaction rate. This effect is a known concept in organometallic chemistry, where the electronic nature of ligands can be tuned to control reactivity. libretexts.org For example, the coordination of rhodium(III) to an isopropoxide ligand facilitates a β-hydride elimination to afford a rhodium hydride. libretexts.org

Therefore, the coordination of a metal to the pyridine moiety is expected to favor the β-elimination pathway over nucleophilic substitution, providing a potential method for controlling the reaction outcome.

Electrophilic and Radical Reactions of the Pyridine Ring

Mechanistic Studies on Chlorination of Pyridine and Adduct Formation

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, under specific conditions, electrophilic and radical reactions can occur.

Mechanistic studies on the chlorination of pyridine have been a subject of interest. Theoretical studies using semi-empirical methods have investigated the addition mechanism of pyridine reacting with a chlorine radical. researchgate.net These studies suggest the existence of transition states leading to the formation of 2-, 3-, and 4-chloropyridine. The calculations indicated that the formation of 2-chloropyridine (B119429) is kinetically favored due to a lower activation barrier. researchgate.net

The interaction of pyridine derivatives with atomic chlorine has also been investigated using density functional theory (DFT). researchgate.net These studies propose the formation of an adduct where the pyridine and chlorine radical are held together by a two-center, three-electron (2c-3e) bond. The existence of this N-Cl bond is supported by atom-in-molecule analysis. The binding energies of these adducts are found to correlate with the proton affinity of the pyridine derivatives. researchgate.net This adduct formation is a key step in the proposed mechanism for radical chlorination.

Recent research has also re-evaluated the role of pyridine in chlorination reactions involving reagents like dichloroiodobenzene (PhICl2), suggesting that the previously accepted mechanisms may be incomplete. chemistryworld.com

The presence of the 2-chloroethyl substituent at the 3-position of the pyridine ring in this compound will influence the regioselectivity of further electrophilic or radical substitution. The substituent's electronic and steric effects will direct incoming electrophiles or radicals to specific positions on the ring.

Oxidation and Reduction Chemistry of Pyridyl Chloroethyl Compounds

Formation of Pyridine N-Oxides

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is a common and important reaction for modifying the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.

Several oxidizing agents can be used for the N-oxidation of pyridines. A comparison of different methods for the N-oxidation of 3-substituted pyridines has shown that m-chloroperoxybenzoic acid (m-CPBA) often provides the best yields. tandfonline.com Other reagents that have been successfully employed include hydrogen peroxide in glacial acetic acid, sodium perborate monohydrate, potassium peroxymonosulfate (Oxone), and magnesium monoperoxyphthalate. tandfonline.comarkat-usa.org

The formation of this compound N-oxide would proceed by reacting this compound with a suitable oxidizing agent. The choice of reagent and reaction conditions can be optimized to achieve high yields. tandfonline.comtandfonline.com The resulting N-oxide is a versatile intermediate for further functionalization of the pyridine ring.

Table 2: Comparison of Oxidizing Agents for the N-Oxidation of 3-Substituted Pyridines

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, reflux | High yields tandfonline.com | Cost, safety considerations |

| Hydrogen peroxide / Acetic acid | 60°C, 24h | Readily available | Lengthy reaction times, tedious workup tandfonline.com |

| Sodium perborate monohydrate | Glacial acetic acid | Inexpensive, stable | Moderate yields |

| Potassium peroxymonosulfate (Oxone) | Wet alumina or acetone | Effective | Yields can be variable tandfonline.com |

| Magnesium monoperoxyphthalate | Dichloromethane | Safer alternative to m-CPBA | Long reaction times, moderate yields tandfonline.com |

Reduction to Methylpyridine Derivatives

The reduction of the chloroethyl group in this compound to a methyl group to form 3-methylpyridine (β-picoline) is a potential transformation. However, the reduction of chloro-substituted pyridine derivatives can sometimes lead to the removal of the chloro substituent or the reduction of the pyridine ring itself.

Studies on the reduction of pyridine derivatives using samarium diiodide (SmI2) in the presence of water have shown that chloro functionalities can be eliminated to afford pyridine or piperidine. clockss.org This suggests that the direct reduction of the chloroethyl group to an ethyl group might be challenging without affecting the chlorine atom.

A more plausible pathway to a methylpyridine derivative from a related compound could involve the reduction of a pyridinecarboxylic acid. For instance, 2-pyridinecarboxylic acid has been reduced to 2-methylpyridine using SmI2. clockss.org A synthetic route to 3-(chloromethyl)pyridine, an isomer of the target reduction product, involves the reduction of methyl pyridine-3-carboxylate to 3-pyridinemethanol, followed by chlorination. google.com This highlights that the reduction of functional groups on the pyridine ring to a methyl group is feasible, although the direct reduction of a chloroethyl group presents challenges. Catalytic hydrogenation could be another potential method, but the conditions would need to be carefully controlled to avoid dechlorination or over-reduction of the pyridine ring. mdpi.com

Computational Chemistry for Reactivity Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.govnih.gov For a molecule like this compound, computational methods can provide detailed insights into its electronic structure, potential energy surfaces of reactions, and the geometries of transition states.

DFT calculations can be employed to study various reactions of this compound, including:

Elimination Reactions: Computational studies can model the transition states for E2 and E1 elimination pathways, calculate the activation barriers, and predict the kinetic isotope effects. This can help to determine the most likely mechanism under different reaction conditions.

Electrophilic and Radical Reactions: The reactivity of the pyridine ring towards electrophiles and radicals can be assessed by calculating molecular electrostatic potentials, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions. These calculations can predict the most likely sites for electrophilic or radical attack. For instance, DFT has been used to study the interaction between pyridine derivatives and atomic chlorine, characterizing the nature of the N-Cl bond in the resulting adduct. researchgate.net

Oxidation and Reduction: The thermodynamics and kinetics of N-oxidation can be modeled to understand the reaction mechanism and the factors influencing the reaction rate. Similarly, the reduction of the chloroethyl group can be investigated to explore different potential pathways and identify intermediates.

Recent studies have utilized DFT to investigate the electrophilic aromatic substitution (EAS) nitration reactions of pyridine and pyridine-N-oxide, revealing that these reactions proceed through a stepwise polar mechanism. rsc.org Other computational studies have focused on the formation of pyridyl-cholestane derivatives, successfully modeling the condensation, cyclization, and aromatization steps. nih.gov These examples demonstrate the power of computational chemistry to provide a detailed understanding of the reactivity of pyridine derivatives. Although specific computational studies on this compound were not found in the search results, the established methodologies can be readily applied to this compound to predict its chemical behavior and guide experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researcher.lifemostwiedzy.plscirp.org By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical reactivity. nih.govnih.gov

For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry. ijcrt.orgresearcher.life This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The calculated bond lengths and bond angles from such a study provide a foundational understanding of the molecule's structure. For instance, in the analogous 4-chloromethyl pyridine hydrochloride, DFT calculations have been used to determine these fundamental structural parameters, which show good agreement with experimental X-ray diffraction data. ijcrt.org

The presence of the electron-withdrawing chloroethyl group at the 3-position of the pyridine ring is expected to significantly influence the electronic distribution within the aromatic system. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, and the addition of the chloroethyl substituent further modulates this property. DFT studies on substituted pyridines have shown that the nature and position of substituents have a profound impact on the electronic properties and, consequently, the nucleophilicity of the pyridine derivative. researcher.life

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.netimist.ma The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. scirp.org

In the case of 4-chloromethyl pyridine hydrochloride, the HOMO-LUMO energy gap has been determined through DFT calculations. ijcrt.org This analysis helps in understanding the charge transfer interactions that can occur within the molecule. For this compound, it is anticipated that the HOMO would be distributed over the pyridine ring, while the LUMO would also be located on the ring but with significant contributions from the chloroethyl side chain, particularly the carbon-chlorine bond. The energy gap would provide a quantitative measure of its kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital Properties (Analogous Compound: 4-chloromethyl pyridine hydrochloride)

| Property | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Note: Specific energy values for 4-chloromethyl pyridine hydrochloride were not provided in the search result abstracts. A full study would be needed to populate these fields.

The Molecular Electrostatic Potential (MEP) is another crucial tool for understanding chemical reactivity. The MEP map provides a visual representation of the charge distribution in a molecule, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netimist.ma In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack or protonation. Conversely, positive potential would be expected on the hydrogen atoms of the pyridine ring and, significantly, on the carbon atom attached to the chlorine atom in the ethyl side chain, indicating its susceptibility to nucleophilic attack.

Prediction of Electrophilic Regions and Reactivity Sites

Based on the principles of DFT, HOMO-LUMO analysis, and MEP, the primary reactive sites of this compound can be predicted. The nitrogen atom of the pyridine ring, being a region of high electron density as indicated by the MEP, is the most likely site for electrophilic attack. This is a characteristic feature of pyridine and its derivatives. ijcrt.org

The chloroethyl side chain introduces a key electrophilic center. The carbon atom bonded to the chlorine atom is electron-deficient due to the high electronegativity of chlorine. This makes it a prime target for nucleophilic substitution reactions. The LUMO is expected to have a significant coefficient on this carbon atom, further supporting its role as an electrophilic site. Therefore, nucleophiles will preferentially attack this carbon, leading to the displacement of the chloride ion. This reactivity is a well-established pattern for alkyl halides.

The pyridine ring itself can also undergo nucleophilic aromatic substitution, although this is generally less favorable than substitution on the side chain unless the ring is activated by strong electron-withdrawing groups. The exact positions on the ring most susceptible to nucleophilic attack would be indicated by the MEP map and the distribution of the LUMO.

Advanced Synthetic Applications and Derivatives of 3 2 Chloroethyl Pyridine

Role as a Key Intermediate in Heterocyclic Synthesis

The dual functionality of 3-(2-chloroethyl)pyridine, comprising an electrophilic chloroethyl side chain and a nucleophilic pyridine (B92270) nitrogen, enables its use as a foundational building block for more elaborate heterocyclic structures. It serves as a precursor for creating larger, polycyclic systems with specific three-dimensional arrangements.

Construction of Complex Pyridine-Based Scaffolds

This compound is an important precursor for synthesizing complex molecules and coordination compounds. The reactive chloromethyl groups are prone to substitution reactions with various nucleophiles, such as amines and thiols, which allows for the creation of more intricate pyridine derivatives. The pyridine ring itself can be further modified through oxidation to form pyridine N-oxides or reduced to generate methylpyridine derivatives. Pyridine and its derivatives are crucial scaffolds in drug design and synthesis due to their unique heteroaromatic properties and the ease with which they can be converted into various functional derivatives. nih.gov

The synthesis of these complex scaffolds often involves multi-step processes. For instance, creating polysubstituted pyridines can be achieved in a one-pot synthesis from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including Wittig, Staudinger, aza-Wittig, 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org Another approach involves the reaction of heterocyclic N-oxides with Grignard reagents, activated by copper catalysis, to produce 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org

Synthesis of Fused Pyrimidine (B1678525) Systems Incorporating the Chloroethyl Moiety

The chloroethyl group of this compound is retained in certain synthetic pathways designed to build fused heterocyclic systems. A notable example is the synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. In this molecule, the pyridine ring is fused with a substituted pyrimidine ring to create a planar pyrido[1,2-a]pyrimidine (B8458354) system. nih.gov The chloroethyl side chain remains attached at the 3-position of the original pyridine moiety. nih.gov The structural analysis of this compound reveals that the chloroethyl side chain adopts a synclinal conformation and is nearly perpendicular to the fused pyrimidine ring. nih.gov The stability of the crystal structure is maintained through a network of weak intermolecular C—H⋯N and C—H⋯Cl hydrogen bonds, as well as π–π stacking interactions between the pyrimidine and pyridine rings. nih.gov

Fused pyrimidines are of significant interest due to their wide range of biological activities and are used in the development of treatments for various disorders. nih.govcore.ac.uk The synthesis of such compounds highlights the utility of chloroethyl-substituted pyridines and pyrimidines as key intermediates. For example, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs have been synthesized and subsequently converted into various 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives, which serve as precursors for more complex fused systems like 5,6-dihydropyrrolo[2,3-d]pyrimidines. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight (g/mol) | 222.67 |

| Crystal System | Orthorhombic |

| Dihedral Angle (Chloroethyl side chain to Pyrimidine ring) | 88.5 (1)° |

| Centroid-Centroid Distance (π–π interactions) | 3.538 (2) Å |

Derivatization for Functional Molecule Construction

The chloroethyl group serves as a reactive handle for attaching the pyridine unit to larger molecular architectures, leading to the creation of functional molecules for various chemical applications.

Preparation of Pyridine Aldoximes

A common method for preparing 2-pyridine aldoximes involves the reaction of 2-chloromethylpyridines with hydroxylamine (B1172632) in a buffered aqueous solution. dtic.milgoogle.com This procedure typically involves heating the 2-chloromethyl pyridine in an aqueous ethanolic solution of hydroxylamine hydrochloride at a pH between 7 and 8. dtic.mil Upon cooling, the desired 2-pyridine aldoxime product often crystallizes from the solution. dtic.mil This synthetic route has been shown to be effective for a variety of substituted 2-chloromethylpyridines, yielding the corresponding aldoximes. google.com

Modification of Calixarene (B151959) Structures through Alkylation

Calixarenes are macrocyclic compounds widely used in supramolecular chemistry as molecular platforms. researchgate.net Their functionalization is key to appending specific binding or sensing units. researchgate.net Alkylation of the phenolic hydroxyl groups on the lower rim of the calixarene is a common strategy for modification. Reagents like 2-(chloromethyl)pyridine (B1213738) hydrochloride have been used in the base-catalyzed alkylation of p-tert-butylcalix srce.hrarene. acs.org This reaction can lead to a complex mixture of products, but specific conditions can achieve regioselective 1,2,4- or 1,2,3-tri-O-alkylation. acs.org Similarly, the O-alkylation of hexahomotrioxacalix nih.govarene with 4-(chloromethyl)pyridine (B78701) can yield di- and tri-O-alkylated products whose conformation depends on the base used. researchgate.net Inherently chiral calixarenes can also be synthesized by the asymmetric functionalization of the calixarene skeleton, for instance, by the monoalkylation of p-tert-butylcalix srce.hrarene with 2-(chloromethyl)pyridine after it has been reacted with other linking agents. nih.gov

Synthesis of Ligands for Coordination Chemistry

Applications in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound and its structural isomers are valuable intermediates in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. ontosight.aicymitquimica.comsmolecule.com The reactivity of the chloroethyl group allows for the introduction of the pyridine ethyl moiety into larger, more complex molecules.

Synthesis of Precursors for Pharmaceutically Relevant Compounds

The pyridine ring is a common structural motif in many top-selling drugs. beilstein-journals.org Halogenated pyridine derivatives, including chloromethylpyridines and chloroethylpyridines, serve as essential building blocks for these pharmaceuticals. ontosight.aiwasteless.bio For example, the synthesis of the anti-diabetic drug Rosiglitazone involves a key step where 2-chloropyridine (B119429) undergoes a substitution reaction. beilstein-journals.org While a direct synthesis from this compound is not specified, its structural elements are relevant. The chloroethyl side chain makes it a versatile precursor for alkylation reactions, allowing for the construction of more complex molecules that may serve as precursors to active pharmaceutical ingredients (APIs). ontosight.ai For instance, pyridine derivatives are used in the synthesis of proton pump inhibitors like Omeprazole and Lansoprazole. google.com The synthesis of a pyridine analog of the anticancer drug Dacarbazine has also been reported, highlighting the role of pyridine structures in medicinal chemistry research. brieflands.comwho.int

Advanced Derivatization for Analytical Research Methodologies

In analytical chemistry, derivatization is a technique used to modify a compound to make it more suitable for analysis by a specific method, such as chromatography. greyhoundchrom.com This is often necessary for compounds that lack a strong chromophore for UV detection or are not volatile enough for gas chromatography.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Reactivity

Spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(2-Chloroethyl)pyridine. By probing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the substitution pattern on the pyridine (B92270) ring and confirming the structure of the chloroethyl side chain.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for both the aromatic pyridine ring protons and the aliphatic ethyl protons. The 3-substitution pattern gives rise to a unique set of four protons on the pyridine ring, typically found in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons at positions 2 and 6 are generally the most downfield. The ethyl group protons would appear as two triplets in the upfield region. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Ar) would resonate around δ 3.0-3.2 ppm, while the methylene group attached to the chlorine atom (-CH₂-Cl) would be further downfield, typically around δ 3.7-3.9 ppm, due to the electron-withdrawing effect of the halogen. The coupling between these two groups (a triplet of triplets) confirms their adjacency.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The pyridine ring is expected to show five distinct signals, as the 3-substitution removes the plane of symmetry. The carbon atoms of the pyridine ring typically resonate in the δ 120-150 ppm range. The two aliphatic carbons of the ethyl chain would appear at higher field strengths. The carbon bonded to the pyridine ring would be expected around δ 35-40 ppm, while the carbon bearing the chlorine atom would be shifted downfield to approximately δ 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 (Pyridine) | ~8.5 | C-2: ~150 |

| H-4 (Pyridine) | ~7.7 | C-3: ~136 |

| H-5 (Pyridine) | ~7.3 | C-4: ~135 |

| H-6 (Pyridine) | ~8.4 | C-5: ~123 |

| -CH₂-Ar | ~3.1 (t) | C-6: ~148 |

| -CH₂-Cl | ~3.8 (t) | -CH₂-Ar: ~37 |

| -CH₂-Cl: ~42 |

(Note: Values are estimates based on typical ranges for substituted pyridines and may vary with solvent and experimental conditions.)

Mass spectrometry (MS) is essential for validating the molecular weight of this compound and identifying any impurities. The nominal molecular weight of this compound (C₇H₈ClN) is approximately 141.6 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 141. A key feature would be the presence of an M+2 peak at m/z 143 with an intensity of about one-third that of the M⁺ peak. chemguide.co.uk This characteristic isotopic pattern is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). chemguide.co.uk

Common fragmentation pathways would likely involve the cleavage of the chloroethyl side chain. Loss of a chlorine radical (Cl•) would yield a fragment at m/z 106. Another prominent fragmentation could be the cleavage of the C-C bond of the ethyl group, leading to the formation of a pyridylmethyl cation at m/z 92. The base peak in the spectrum of pyridine itself is the molecular ion at m/z 79, indicating the stability of the aromatic ring. nist.gov

Infrared (IR) spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that corroborate its structure.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will show strong absorptions just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range. spectrabase.com

Aromatic Ring Vibrations (C=C and C=N Stretching): The stretching vibrations within the pyridine ring are characteristic and appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. For pyridine, key absorptions are seen around 1580 cm⁻¹, 1480 cm⁻¹, and 1435 cm⁻¹. pw.edu.plresearchgate.net

C-Cl Stretching: The vibration of the carbon-chlorine bond is typically observed in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. This band can sometimes be weak but is a key indicator of the chloro-substituent.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretching | ~1580, ~1480, ~1435 |

| Alkyl C-H | Bending (Scissoring) | ~1450 |

X-ray Diffraction Analysis of Pyridyl Chloroethyl Compounds and Related Complexes

For example, the crystal structure of 2-(chloromethyl)pyridine (B1213738) was determined to be monoclinic, belonging to the P2₁/c space group. researchgate.net Such an analysis for this compound would similarly reveal the exact conformation of the chloroethyl side chain relative to the pyridine ring and how the molecules pack together in the crystal lattice. This packing is governed by non-covalent interactions, such as hydrogen bonding (if co-crystallized with a suitable donor) and π-π stacking of the pyridine rings, which influence the material's physical properties.

Table 3: Representative Crystallographic Data for an Isomeric Pyridyl Chloromethyl Compound (2-(chloromethyl)pyridine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5211 |

| b (Å) | 10.2467 |

| c (Å) | 9.1436 |

| β (°) | 94.1771 |

| Volume (ų) | 609.35 |

| Z (molecules/cell) | 4 |

(Data from the crystal structure of 2-(chloromethyl)pyridine serves as an illustrative example for this class of compounds.) researchgate.net

Conformational Analysis and Isomeric Equilibria in Solution

In solution, the chloroethyl side chain of this compound is not static but possesses rotational freedom around the C-C single bonds. This leads to a dynamic equilibrium between different conformers. Theoretical studies on 3-substituted pyridines have shown that the nature of the substituent and the solvent can influence these equilibria.

The key rotational bonds in this compound are between the pyridine ring and the adjacent methylene carbon (C3-Cα) and between the two methylene carbons of the ethyl chain (Cα-Cβ). Rotation around the Cα-Cβ bond can lead to different staggered conformations, such as anti (where the pyridine ring and the chlorine atom are 180° apart) and gauche (where they are 60° apart). The relative energies of these conformers, and thus their population at equilibrium, are determined by a balance of steric and electronic effects. Spectroscopic techniques, particularly NMR, can sometimes provide evidence for the predominant conformation in solution by analyzing coupling constants and through-space effects like the Nuclear Overhauser Effect (NOE).

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations Involving the 2-Chloroethyl Group

The presence of a 2-chloroethyl group on the pyridine (B92270) ring opens up a plethora of possibilities for novel catalytic transformations. The carbon-chlorine bond is a versatile handle for various cross-coupling reactions, which are fundamental processes in modern organic synthesis. Future research should focus on leveraging this reactivity to forge new carbon-carbon and carbon-heteroatom bonds.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, to introduce a wide range of nitrogen-based nucleophiles. libretexts.orgwikipedia.orgtcichemicals.comchemspider.comorganic-chemistry.org This would allow for the synthesis of a library of novel 3-(2-aminoethyl)pyridine derivatives with potential applications in medicinal chemistry and materials science. While these reactions are well-established for aryl halides, their application to alkyl halides like the 2-chloroethyl group can be more challenging and warrants dedicated investigation to optimize reaction conditions and catalyst systems. libretexts.orgwikipedia.org

Furthermore, exploring other cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions could lead to the introduction of alkynyl, aryl, and vinyl groups, respectively. The activation of the C-Cl bond is a critical step in these transformations, and future studies could explore the use of various transition metal catalysts beyond palladium, such as nickel and copper, which are known to effectively catalyze such couplings.

Development of Highly Efficient and Selective Synthetic Routes for 3-(2-Chloroethyl)pyridine

While a known synthesis for this compound exists via the treatment of 3-(2-hydroxyethyl)pyridine with thionyl chloride, there is a continuous need for more efficient, sustainable, and scalable synthetic methods. prepchem.com Future research in this area could focus on several modern synthetic strategies.

Recent advancements in pyridine synthesis , including modifications of traditional condensation strategies and transition-metal-catalyzed cyclization and cross-coupling procedures, offer new avenues for the construction of the 3-substituted pyridine core. semanticscholar.orgnih.govnih.govnih.govijpsonline.comnih.gov Exploring C-H activation strategies directly on the pyridine ring could provide a more atom-economical approach to introduce the 2-chloroethyl side chain or a precursor that can be readily converted to it. rsc.org

The implementation of flow chemistry presents another exciting opportunity for the synthesis of this compound and its derivatives. mdpi.com Continuous flow processes can offer improved safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis, which is particularly valuable for industrial applications. vcu.edu Researchers at Virginia Commonwealth University have demonstrated the potential of flow reactors to significantly improve the yield and reduce the cost of pyridine compound manufacturing. vcu.edu

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation | High atom economy, direct functionalization. | Development of selective catalysts and directing groups. |

| Flow Chemistry | Improved safety, scalability, and efficiency. mdpi.comvcu.edu | Optimization of reactor design and reaction parameters. |

| Novel Cyclization Methods | Access to diverse substitution patterns. nih.gov | Design of new precursors and catalytic systems. |

Design and Synthesis of Advanced Materials Incorporating the Pyridyl Chloroethyl Scaffold

The pyridyl chloroethyl scaffold of this compound is a versatile building block for the creation of advanced functional materials. The pyridine nitrogen can act as a ligand for metal coordination, while the chloroethyl group can be used for post-synthetic modification or as a reactive site for polymerization.

A significant area of future research is the incorporation of this compound or its derivatives into metal-organic frameworks (MOFs) . rsc.orgresearchgate.netmdpi.commdpi.com The pyridyl nitrogen can coordinate to metal centers, forming the nodes of the framework, while the chloroethyl group could be either a non-coordinating functionality within the pores or a reactive handle for post-synthetic modification to introduce new functionalities. This could lead to MOFs with tailored properties for applications in gas storage, catalysis, and sensing.

Furthermore, the 2-chloroethyl group can serve as a reactive site for the synthesis of novel polymers . For instance, it could be used in polymerization reactions to create functional polymers with pyridyl side chains. These materials could find applications in areas such as catalysis, drug delivery, and as components in organic light-emitting diodes (OLEDs). mdpi.comnih.gov

| Material Class | Potential Application | Research Direction |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. rsc.orgresearchgate.netmdpi.com | Design of ligands for controlled framework assembly and post-synthetic modification. |

| Functional Polymers | Catalysis, drug delivery, OLEDs. mdpi.comnih.gov | Development of polymerization methods utilizing the chloroethyl group. |

Deeper Mechanistic Understanding Through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity and reaction mechanisms involving this compound. Future computational studies can be directed towards several key areas to complement and guide experimental work.

One important area is the computational analysis of nucleophilic substitution reactions at the 2-chloroethyl group. nih.govresearchgate.netresearchgate.net DFT calculations can be used to model the reaction pathways, determine activation energies, and predict the selectivity of different nucleophiles. This can help in understanding the factors that govern the reactivity of the C-Cl bond and in designing more efficient synthetic protocols. Theoretical studies on the interaction between pyridine derivatives and atomic chlorine can also provide fundamental insights into the nature of the bonding and reactivity. researchgate.netsemanticscholar.org

Furthermore, computational modeling can be employed to elucidate the mechanisms of the novel catalytic transformations proposed in section 5.1. By simulating the catalytic cycles of cross-coupling reactions, researchers can gain a deeper understanding of the role of the catalyst, ligands, and reaction conditions, thereby facilitating the development of more active and selective catalytic systems.

Integration into New Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The integration of this compound into novel MCR strategies represents a promising area for future research.

While direct participation of the chloroethyl group in classic MCRs like the Passerini or Ugi reactions might be limited, it can be envisioned as a component in modified or novel MCRs. broadinstitute.orgwikipedia.orgrsc.orgresearchgate.netnih.gov For instance, the pyridine nitrogen could act as the heterocyclic component in certain MCRs, with the chloroethyl group being a spectator that can be functionalized in a subsequent step.

A more innovative approach would be to design new MCRs where the chloroethyl group actively participates. For example, it could be transformed into a more reactive intermediate in situ, which then engages in the multicomponent assembly. Alternatively, the product of an MCR could be designed to contain a reactive site that subsequently undergoes a reaction with the chloroethyl group of this compound. The development of such strategies would significantly expand the synthetic utility of this compound and provide rapid access to complex and diverse molecular architectures. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Chloroethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chloroethylpyridine derivatives typically involves alkylation or halogenation of pyridine precursors. For example, chloromethylation of pyridine derivatives can be achieved using formaldehyde and HCl in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) under reflux conditions . Optimization may include adjusting catalyst loading (5–20 mol%), reaction temperature (60–100°C), and solvent polarity (e.g., dichloromethane or toluene) to enhance yield and minimize side reactions like over-alkylation. Purity can be improved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.8–3.2 ppm for -CH₂Cl protons; aromatic protons at δ 7.0–8.5 ppm) .

- FT-IR : Peaks at 650–750 cm⁻¹ (C-Cl stretch) and 1550–1600 cm⁻¹ (pyridine ring vibrations) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClN at m/z 142.0298) .

- X-ray Crystallography : For structural elucidation of crystalline derivatives (e.g., bond angles and packing motifs) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Chloroethylpyridines are irritants and potential alkylating agents. Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight, light-protected containers. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods like DFT or QSPR models aid in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for nucleophilic substitutions or eliminations. Quantitative Structure-Property Relationship (QSPR) models correlate electronic descriptors (e.g., Hammett σ constants) with reaction rates. For instance, the electron-withdrawing effect of the pyridine ring may accelerate SN2 displacements at the chloroethyl group .

Q. What strategies can resolve contradictory data regarding the regioselectivity of nucleophilic substitutions in chloroethylpyridine derivatives?

- Methodological Answer : Contradictions may arise from competing mechanisms (e.g., SN1 vs. SN2). To clarify:

- Perform kinetic studies (variable-temperature NMR) to distinguish between first- and second-order kinetics.

- Use isotopic labeling (e.g., ¹⁸O in hydroxide nucleophiles) to track substitution pathways.

- Compare solvent effects: Polar aprotic solvents (DMF) favor SN2, while polar protic solvents (ethanol) may stabilize carbocation intermediates .

Q. How do steric and electronic effects influence the reaction pathways of this compound in multi-step syntheses?

- Methodological Answer :

- Steric Effects : Bulky substituents adjacent to the chloroethyl group (e.g., 4-phenyl in 3-(Chloromethyl)-5-phenylpyridine) may hinder nucleophilic attack, favoring elimination to form alkenes .

- Electronic Effects : Electron-deficient pyridine rings enhance the electrophilicity of the chloroethyl group, promoting SNAr (nucleophilic aromatic substitution) in the presence of strong nucleophiles (e.g., amines) .

- Case Study : In cross-coupling reactions (e.g., Suzuki-Miyaura), the chloroethyl group may act as a directing group, altering regioselectivity in palladium-catalyzed couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.